molecular formula C14H16FN7O2 B6449839 6-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549015-62-3

6-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No. B6449839
CAS RN: 2549015-62-3
M. Wt: 333.32 g/mol
InChI Key: BUYBWRAOSOPODY-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C14H16FN7O2 and its molecular weight is 333.32 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is 333.13495094 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Tazobactam is a β-lactamase inhibitor that enhances the efficacy of β-lactam antibiotics. It forms a stable complex with β-lactamases, preventing them from degrading antibiotics like penicillins and cephalosporins. This property makes it valuable in combating antibiotic-resistant bacterial strains .

Tuberculosis Research

Derivatives of Tazobactam have been evaluated for their anti-tubercular activity. Researchers explore their potential as adjunct therapies to enhance the effectiveness of existing tuberculosis treatments .

Antifungal Properties

Although primarily known for its antibacterial effects, Tazobactam derivatives have also shown antifungal activity. Investigating their mechanisms of action against fungal pathogens could lead to novel antifungal agents .

Anti-Inflammatory Potential

Certain Tazobactam analogs exhibit anti-inflammatory properties. Researchers study their impact on inflammatory pathways, potentially identifying new therapeutic targets for inflammatory diseases .

Catalysis and Organic Synthesis

Tazobactam contains boron, which plays a crucial role in Suzuki–Miyaura cross-coupling reactions. These reactions allow the formation of carbon–carbon bonds under mild conditions. Tazobactam-based boron reagents participate in transmetalation processes, enabling the synthesis of complex organic molecules .

Photoredox Catalysis

Recent studies have explored Tazobactam derivatives in photoredox catalysis. These compounds can participate in radical reduction reactions, offering potential applications in synthetic chemistry and material science .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN7O2/c15-9-10(8-1-2-8)18-14(19-12(9)23)22-5-3-21(4-6-22)13(24)11-16-7-17-20-11/h7-8H,1-6H2,(H,16,17,20)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYBWRAOSOPODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=NC=NN4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one

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